(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidinone ring, a benzothiazole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of succinic anhydride with ammonia or an amine.
Coupling Reactions: The benzothiazole and pyrrolidinone intermediates are then coupled with a benzamide derivative under appropriate conditions, often involving a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of bases or acids to facilitate the reaction.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies might focus on its effects on cancer cells, bacteria, or viruses.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also be employed in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzothiazole moiety.
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but lacks the methoxy group.
Uniqueness
(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the benzothiazole and pyrrolidinone rings, which confer distinct chemical and biological properties. The combination of these moieties in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-22-18-14(27-2)7-4-8-15(18)28-20(22)21-19(26)12-5-3-6-13(11-12)23-16(24)9-10-17(23)25/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGAAJYMWFMMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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